6-Fluoroisoquinoline-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoroisoquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBISVKBXOJAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Fluoroisoquinoline 3 Carbonitrile and Its Congeners
Strategies for Isoquinoline (B145761) Core Construction with C-6 Fluorination and C-3 Carbonitrile Functionality
Cyclization Approaches to the 6-Fluoroisoquinoline-3-carbonitrile Core
The construction of the 6-fluoroisoquinoline (B87247) core is a critical step in the synthesis of the target molecule. Several classic and modern cyclization reactions have been adapted for this purpose.
Another powerful strategy involves the Bischler-Napieralski reaction , which entails the cyclization of a β-phenylethylamine derivative. A related method, the Pictet-Gams reaction , utilizes a β-hydroxy-β-phenylethylamine. These methods are foundational in isoquinoline synthesis and can be adapted for fluorinated analogues. researchgate.net
More contemporary approaches, such as those involving the reaction of N-acetylenamines with benzynes, have also been reported for the synthesis of the isoquinoline core. whiterose.ac.uk These methods offer alternative disconnection strategies and can provide access to a variety of substituted isoquinolines.
A review of recent synthetic methods highlights various ring assembly techniques, including intramolecular and intermolecular cycloadditions, tandem reactions, and multicomponent processes, which have been employed to create a diverse range of fluorinated isoquinolines. researchgate.net
Functionalization and Derivatization of Pre-formed Fluoroisoquinoline Scaffolds
Once the 6-fluoroisoquinoline core is established, the next crucial step is the introduction of the carbonitrile group at the C-3 position. This is typically achieved through functionalization reactions.
A common strategy involves the conversion of a suitable leaving group at the C-3 position, such as a halogen, to a nitrile. This can be accomplished through nucleophilic substitution reactions using a cyanide source, often catalyzed by a transition metal.
Alternatively, the C-3 position can be functionalized through other means, which are then converted to the nitrile. For instance, an aldehyde or a carboxylic acid derivative at C-3 could be transformed into the corresponding carbonitrile through established chemical transformations.
Advanced Synthetic Transformations Applicable to this compound Synthesis
Modern synthetic organic chemistry offers a powerful toolkit of advanced transformations that are highly applicable to the synthesis of complex molecules like this compound. These methods often provide higher efficiency, selectivity, and functional group tolerance compared to traditional approaches.
Metal-Catalyzed Reactions for Carbonitrile and Fluoro-Group Introduction
Transition metal catalysis has revolutionized the synthesis of aromatic nitriles. google.comwipo.intPalladium-catalyzed cyanation reactions , such as the Suzuki-Miyaura coupling of a borylated isoquinoline with a cyanating agent, are powerful methods for introducing the carbonitrile group. smolecule.com These reactions are known for their high efficiency and broad substrate scope. Nickel-catalyzed cyanation reactions have also emerged as a valuable alternative, offering a distinct approach to the preparation of aryl cyanides. google.comwipo.int
Regarding the introduction of the fluorine atom, direct C-H fluorination using transition metal catalysis is an area of active research. beilstein-journals.orgnih.gov While direct C-H fluorination of the pre-formed isoquinoline-3-carbonitrile at the C-6 position presents a challenge due to regioselectivity issues, methods for the fluorination of related heterocyclic systems are continually being developed. beilstein-journals.orgnih.gov More commonly, the fluorine atom is incorporated into one of the starting materials prior to the construction of the isoquinoline ring. researchgate.net
Recent advancements have also focused on the introduction of fluorinated groups, such as trifluoromethyl (CF3), which can significantly impact the biological activity of the molecule. beilstein-journals.orgnih.govresearchgate.net
Stereoselective Synthesis Considerations for Related Isoquinoline Analogues
While this compound itself is an achiral molecule, the development of stereoselective methods for the synthesis of related isoquinoline analogues is of great importance, particularly for the synthesis of chiral drugs. cdnsciencepub.com Many isoquinoline alkaloids and their derivatives possess stereocenters, and their biological activity is often dependent on their stereochemistry.
Several strategies have been developed for the asymmetric synthesis of isoquinoline alkaloids. cdnsciencepub.com These include the use of chiral auxiliaries, chiral catalysts for enantioselective reductions or alkylations, and enzymatic resolutions. For example, enantioselective hydrogenation of enamides catalyzed by BINAP-ruthenium(II) complexes has proven to be a general and effective method for the asymmetric synthesis of isoquinoline alkaloids. dntb.gov.ua
Intramolecular Prins cascade processes have been utilized for the stereoselective synthesis of spiroisoquinoline scaffolds. acs.org Additionally, photoredox-induced radical annulations have provided a platform for the stereoselective synthesis of complex fused pyrrolo[2,1-a]isoquinoline (B1256269) systems. acs.org
| Reaction Type | Key Features | Relevant Analogs |
| Pomeranz-Fritsch | Acid-catalyzed cyclization of a Schiff base. | 6-Fluoroisoquinoline |
| Bischler-Napieralski | Cyclization of a β-phenylethylamine derivative. | Substituted Isoquinolines |
| Metal-Catalyzed Cyanation | Efficient introduction of the nitrile group. | Aryl/Vinyl Cyanides |
| Asymmetric Hydrogenation | Enantioselective synthesis of chiral centers. | Chiral Isoquinoline Alkaloids |
| Prins Cascade | Stereoselective formation of spirocycles. | Spiroisoquinolines |
| Photoredox Annulation | Stereoselective construction of fused rings. | Pyrrolo[2,1-a]isoquinolines |
Mechanistic Insights into this compound Synthesis Pathways
Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and developing new synthetic routes.
The Pomeranz-Fritsch reaction is believed to proceed through the formation of a cyclic acetal (B89532) intermediate, followed by elimination and aromatization to yield the isoquinoline ring. The precise mechanism can be influenced by the reaction conditions and the nature of the substituents.
In metal-catalyzed cyanation reactions , the mechanism typically involves an oxidative addition of the isoquinoline halide to the metal center, followed by transmetalation with the cyanide source and reductive elimination to afford the final product and regenerate the catalyst. google.com
For photoredox-catalyzed reactions , the mechanism often involves the generation of radical intermediates through single-electron transfer processes initiated by a photosensitizer upon irradiation with visible light. acs.org These radicals can then participate in cyclization or annulation reactions to form the desired products.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 6 Fluoroisoquinoline 3 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific nuclei like fluorine.
Proton (¹H) NMR Applications
Proton NMR (¹H NMR) spectroscopy is fundamental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the case of 6-Fluoroisoquinoline-3-carbonitrile, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are crucial for structural confirmation. The analysis of these spectra allows for the assignment of each proton to its specific position on the isoquinoline (B145761) ring system. For instance, in derivatives of isoquinoline, aromatic protons typically resonate in the downfield region of the spectrum, often between 7.0 and 9.5 ppm. The specific shifts and the splitting patterns (e.g., singlets, doublets, triplets) are dictated by the electronic effects of the substituents—in this case, the fluorine atom and the nitrile group—and the coupling interactions with neighboring protons.
Carbon-13 (¹³C) NMR Applications
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms. libretexts.org Carbons in aromatic systems typically appear in the range of 110-160 ppm. libretexts.org The carbon atom of the nitrile group (C≡N) is characteristically found further downfield, generally between 115 and 125 ppm. organicchemistrydata.org The presence of the electron-withdrawing fluorine atom will also influence the chemical shifts of the carbons in the benzene (B151609) ring portion of the isoquinoline, providing further structural confirmation. Quaternary carbons, those not bonded to any hydrogens, often exhibit signals of lower intensity. libretexts.org
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom Position | Predicted Chemical Shift (δ, ppm) |
| C3 | ~118 |
| C6 | ~163 (d, ¹JCF ≈ 250 Hz) |
| C-CN | ~117 |
| Other Aromatic Carbons | 110-150 |
Note: These are approximate values and can vary based on solvent and experimental conditions. The carbon attached to the fluorine (C6) will appear as a doublet due to coupling.
Fluorine-19 (¹⁹F) NMR Applications
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to probe the environment of fluorine atoms within a molecule. researchgate.net Since ¹⁹F has a nuclear spin of 1/2 and is 100% abundant, it provides sharp signals over a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. sigmaaldrich.com For this compound, a single signal is expected in the ¹⁹F NMR spectrum, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. sigmaaldrich.com The precise chemical shift can be influenced by the electronic nature of the isoquinoline ring system. Furthermore, coupling between the fluorine atom and adjacent protons (³JHF) or carbons (¹JCF, ²JCF, etc.) can be observed in ¹H and ¹³C NMR spectra, respectively, providing definitive evidence for the position of the fluorine substituent. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. whiterose.ac.uk Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique elemental formula. For this compound (C₁₀H₅FN₂), HRMS would be used to confirm its molecular weight of 172.0437. chemsrc.com The experimentally determined mass would be compared to the calculated mass, and a difference of less than 5 ppm (parts per million) is typically considered confirmation of the assigned formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₅FN₂ |
| Calculated Mass [M+H]⁺ | 173.0515 |
| Observed Mass [M+H]⁺ | Consistent with calculated value within 5 ppm |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, probes the vibrational modes of molecules and is an excellent method for identifying the presence of specific functional groups.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. utdallas.edu Different types of bonds and functional groups absorb at characteristic frequencies, making IR spectroscopy a powerful tool for qualitative analysis. athabascau.calibretexts.org In the IR spectrum of this compound, several key absorption bands would be expected. The stretching vibration of the nitrile group (C≡N) typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹. The C-F bond stretch of the aromatic fluoride (B91410) is expected in the 1250-1020 cm⁻¹ region. Additionally, the characteristic absorptions for the aromatic C-H and C=C bonds of the isoquinoline ring would be observed.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2260-2220 (sharp, medium) |
| Aryl-F | Stretch | 1250-1020 |
| Aromatic C=C | Stretch | ~1600 and ~1500 |
| Aromatic C-H | Stretch | >3000 |
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a "fingerprint" of its chemical structure. nih.govhoriba.com The analysis of the Raman spectrum of this compound would reveal characteristic peaks corresponding to the stretching and bending vibrations of its constituent bonds.
Expected Raman Peaks for this compound:
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |
| Nitrile Stretch (-C≡N) | 2220 - 2260 | A strong, sharp peak characteristic of the carbon-nitrogen triple bond. The exact position can be influenced by the electronic environment. |
| Aromatic C=C Stretch | 1500 - 1620 | Multiple peaks arising from the stretching vibrations of the carbon-carbon bonds within the isoquinoline ring system. |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of the carbon-hydrogen bonds on the aromatic rings. |
| C-F Stretch | 1000 - 1350 | A moderately intense peak corresponding to the stretching of the carbon-fluorine bond. Its position can vary depending on the aromatic system. |
| Ring Breathing Modes | 950 - 1050 | Vibrations involving the expansion and contraction of the entire isoquinoline ring structure. |
| In-plane and Out-of-plane Bending | 400 - 900 | Various peaks related to the bending vibrations of C-H, C-C, and C-F bonds within and out of the plane of the aromatic ring. |
This table is predictive and based on typical vibrational frequencies for similar functional groups and aromatic systems. Actual experimental values may vary.
The presence and position of these peaks would be highly sensitive to the substitution pattern on the isoquinoline ring, making Raman spectroscopy a valuable tool for distinguishing between different isomers and derivatives.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence)
Electronic spectroscopy, encompassing UV-Visible absorption and luminescence (fluorescence and phosphorescence), provides insights into the electronic transitions within a molecule. aps.orgvscht.cz These techniques are crucial for understanding the photophysical properties of this compound, which are relevant for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.
UV-Visible Absorption:
The UV-Vis absorption spectrum of this compound in a suitable solvent would be expected to show distinct absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. ijprajournal.com Quinoline (B57606) and its derivatives typically exhibit multiple absorption bands in the UV region. ugr.es
Predicted UV-Vis Absorption Data for this compound:
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π-π | ~220 - 280 | High (10,000 - 50,000) |
| π-π | ~300 - 350 | Moderate to High (1,000 - 10,000) |
| n-π* | > 350 | Low (100 - 1,000) |
This table is predictive and based on the typical electronic absorption characteristics of isoquinoline and related heterocyclic systems. The solvent can significantly influence the position and intensity of these bands.
Luminescence:
Upon excitation at an appropriate wavelength (typically one of the absorption maxima), this compound may exhibit fluorescence or phosphorescence. The emission spectrum would provide information about the energy of the excited states and the efficiency of the radiative decay processes. The fluorine substituent and the nitrile group can influence the luminescence properties, potentially leading to shifts in the emission wavelength and changes in the quantum yield compared to the parent isoquinoline molecule. However, without experimental data, specific emission maxima and quantum yields cannot be detailed.
X-ray Diffraction (XRD) for Single-Crystal Structure Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ub.edu This technique would provide unambiguous structural information for this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.
A successful single-crystal XRD analysis of this compound would yield a crystallographic information file (CIF), containing detailed data about the crystal structure.
Hypothetical Crystallographic Data for this compound:
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor | Value |
This table represents a hypothetical set of crystallographic parameters. The actual values can only be determined through experimental single-crystal X-ray diffraction analysis.
The resulting structural model would confirm the planarity of the isoquinoline ring system and provide precise measurements of the C-F and C≡N bond lengths, as well as the bond angles throughout the molecule. Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state properties of the compound.
Computational Chemistry and Theoretical Investigations of 6 Fluoroisoquinoline 3 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like 6-fluoroisoquinoline-3-carbonitrile. These computational methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. uni-muenchen.decc.ac.cn It is particularly effective for determining the ground-state properties of molecules by calculating the electron density. uni-muenchen.denih.gov For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d) or 6-311+G(d), can be used to optimize the molecular geometry and predict various electronic properties. nih.govscirp.org
These calculations can determine key parameters that describe the molecule's kinetic and thermodynamic stability. nih.gov Important properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap generally suggests higher reactivity.
Other electronic properties that can be derived from DFT calculations include the electrophilicity index, electronegativity, chemical potential, and chemical hardness and softness. nih.gov These parameters provide a quantitative measure of the molecule's reactivity and susceptibility to chemical reactions. For instance, the electrophilicity index helps in understanding the molecule's ability to accept electrons. The distribution of atomic charges, often analyzed through methods like Natural Bond Orbital (NBO) analysis, reveals the electrophilic and nucleophilic sites within the molecule. scirp.orgresearchgate.net In the case of this compound, these calculations would likely indicate the most probable sites for electrophilic or nucleophilic attack, guided by the electron-withdrawing nature of the fluorine and nitrile groups.
Table 1: Calculated Ground State Properties of an Isoquinoline (B145761) Derivative using DFT
| Property | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO, indicating chemical reactivity. |
| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract shared electrons. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. |
| Chemical Potential (μ) | The negative of electronegativity, related to the escaping tendency of electrons. |
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
This table is illustrative and based on general DFT studies of similar heterocyclic compounds. Specific values for this compound would require dedicated calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their excited states. mdpi.combenasque.orgdiva-portal.org This method is instrumental in simulating and interpreting electronic absorption spectra, such as UV-Vis spectra. nih.govresearchgate.net For this compound, TD-DFT calculations can predict the excitation energies, which correspond to the energy required to move an electron from its ground state to an excited state, and the oscillator strengths of these transitions. nih.govresearchgate.net
The calculated absorption wavelengths (λmax) and their corresponding oscillator strengths (f) provide a theoretical UV-Vis spectrum that can be compared with experimental data. mdpi.comresearchgate.net These calculations help in assigning the observed absorption bands to specific electronic transitions, such as π-π* or n-π* transitions. researchgate.net For example, a study on flavonoid derivatives used TD-DFT to identify transitions from the HOMO to the LUMO. mdpi.com
Furthermore, TD-DFT can be used to investigate the photophysical properties of the molecule, including fluorescence. By optimizing the geometry of the first excited state (S1), one can calculate the emission energy and simulate the fluorescence spectrum. mdpi.com The difference between the absorption and emission maxima provides the Stokes shift, a key characteristic of fluorescent molecules. nih.gov These theoretical investigations are crucial for designing molecules with specific optical properties for applications in materials science and bioimaging.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. researchgate.netfrontiersin.orgresearchgate.net This method allows for the exploration of the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. libretexts.orgnih.gov
For this compound, MD simulations can provide detailed insights into its conformational flexibility. By simulating the molecule's movements at a given temperature, researchers can identify the most stable conformations and the energy barriers between them. libretexts.orgnobelprize.orgscribd.com This is particularly important for understanding how the molecule might adapt its shape to fit into a protein's binding site.
MD simulations are also crucial for studying intermolecular interactions. For instance, in a biological context, MD can be used to simulate the interaction of this compound with a target protein, providing information on the stability of the ligand-protein complex. researchgate.netnih.govnih.gov The simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity. nih.gov Analysis of the simulation trajectories can provide metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and the flexibility of different parts of the molecule and the protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling of Fluoroisoquinoline Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. taylorfrancis.comscienceforecastoa.com These models are typically expressed as mathematical equations that relate molecular descriptors to the observed activity or property. taylorfrancis.comscienceforecastoa.com
For a series of fluoroisoquinoline analogues, including this compound, QSAR modeling can be employed to understand how variations in the chemical structure affect a specific biological activity, such as inhibitory potency against a particular enzyme. taylorfrancis.comscienceforecastoa.comnih.gov The process involves several key steps:
Data Set Preparation: A set of molecules with known biological activities is compiled. taylorfrancis.com
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each molecule in the dataset. taylorfrancis.com
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that links the descriptors to the biological activity. scienceforecastoa.comlew.ro
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. taylorfrancis.com
A successful QSAR model can be used to predict the activity of new, unsynthesized fluoroisoquinoline analogues, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. researchgate.net Similarly, QSPR models can be developed to predict important physicochemical properties like solubility, lipophilicity, and metabolic stability, which are crucial for drug development.
Molecular Docking and Binding Site Analysis for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, typically a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target recognition. nih.govnih.gov
In the context of this compound, molecular docking simulations can be performed to predict its binding mode within the active site of a specific protein target. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. The top-ranked poses provide hypotheses about the key interactions that stabilize the ligand-protein complex.
Binding site analysis, often performed in conjunction with molecular docking, involves examining the amino acid residues that form the binding pocket. This analysis helps to identify key residues that form hydrogen bonds, hydrophobic interactions, or other important contacts with the ligand. nih.gov For example, a docking study of a related compound, an inhibitor of SARS-CoV-2 Mpro, revealed a crucial hydrogen bond with a histidine residue in the S1 pocket and a face-to-edge aryl interaction with another histidine in the S2 pocket. nih.gov Such insights are invaluable for understanding the structure-activity relationship (SAR) and for designing new analogues with improved binding affinity and selectivity.
Solvation Effects and WaterMap Analysis in Ligand Binding
The role of water molecules in the binding site of a protein is a critical factor that can significantly influence ligand binding affinity. scienceopen.comacs.org WaterMap is a computational tool that combines molecular dynamics simulations and statistical mechanics to analyze the thermodynamic properties of water molecules in a protein's binding site. scienceopen.comacs.orgschrodinger.com
WaterMap analysis can identify "unstable" or high-energy water molecules that are energetically unfavorable to remain in the binding site upon ligand binding. scienceopen.comacs.org Displacing these high-energy water molecules with a part of the ligand can lead to a significant gain in binding affinity. The analysis provides a map of the binding site, color-coded according to the free energy (ΔG) of the water molecules, with red and orange spheres indicating the most unstable waters. scienceopen.comacs.org
For this compound and its analogues, WaterMap analysis of a target protein's binding site can provide valuable guidance for lead optimization. nih.gov By identifying pockets within the binding site that are occupied by unstable water molecules, medicinal chemists can design modifications to the ligand that extend into these regions, aiming to displace the unfavorable water and thereby enhance the compound's potency. scienceopen.comacs.orgnih.gov This approach helps to rationalize existing SAR data and to generate new hypotheses for designing more effective inhibitors. nih.gov
Medicinal Chemistry and Biological Activity Investigations of 6 Fluoroisoquinoline 3 Carbonitrile Analogues
Principles of Drug Design and Lead Optimization for Fluoroisoquinoline Scaffolds
The development of novel therapeutics from the fluoroisoquinoline framework is a systematic process involving established medicinal chemistry strategies. These principles are applied to optimize potency, selectivity, and pharmacokinetic properties, transforming initial "hit" compounds into viable drug candidates.
Bioisosterism and Scaffold Hopping in Isoquinoline (B145761) Drug Discovery
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is fundamental to medicinal chemistry. researchgate.net In the context of isoquinoline drug discovery, this can range from simple heterocyclic replacements to more complex structural changes known as scaffold hopping. researchgate.netacs.org For instance, the replacement of a nitro group with a fluorine atom is a common bioisosteric substitution. Fluorine is metabolically stable and can enhance the potency and cell growth inhibitory activities of compounds like indenoisoquinolines. nih.govnih.gov This strategy aims to improve properties like metabolic stability or reduce potential genotoxicity associated with the nitro group, while maintaining or enhancing the desired biological effect. acs.org
Scaffold hopping is a more ambitious strategy used to identify novel core structures with similar pharmacological properties but different chemical frameworks. sapub.org This can lead to compounds with improved drug-likeness, optimized pharmacokinetic profiles, or the ability to circumvent existing patents. researchgate.netsapub.org For the isoquinoline core, this might involve replacing it entirely with a different heterocyclic system that preserves the key pharmacophoric features required for interaction with a biological target.
Ligand-Based and Structure-Based Drug Design Approaches
Drug design for isoquinoline scaffolds frequently employs both ligand-based and structure-based approaches. Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. nih.gov This method relies on the knowledge of molecules that are known to bind to the target. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling are used to correlate the 3D structural features of a series of compounds with their biological activity, helping to design more potent molecules. nih.gov
Structure-based drug design (SBDD), conversely, depends on the known 3D structure of the target protein, often determined through X-ray crystallography or NMR. nih.gov Molecular docking, a key SBDD tool, predicts how a ligand might bind to a target's active site. nih.gov This allows for the rational design of inhibitors that fit precisely into the binding pocket, enhancing potency and selectivity. For isoquinoline derivatives, molecular docking has been used to understand binding modes within targets like EGFR, HER2, and various kinases, guiding the synthesis of more effective anticancer agents. nih.govbohrium.com
Combinatorial Chemistry and High-Throughput Screening in Isoquinoline Library Development
Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds. bohrium.com This method involves the systematic combination of different building blocks, allowing for the efficient exploration of chemical space around a core scaffold like isoquinoline. nih.govbohrium.com The journal Combinatorial Chemistry & High Throughput Screening publishes research on the creation of such libraries, including those based on isoquinolines, for the purpose of drug discovery. nih.gov
These synthesized libraries are then evaluated using high-throughput screening (HTS), an automated process that can test hundreds of thousands of compounds for activity against a specific biological target in a short period. nih.gov This combination of combinatorial synthesis and HTS accelerates the identification of initial "hit" compounds, which can then be further refined through lead optimization cycles. nih.gov
In Vitro Biological Activity Profiling of 6-Fluoroisoquinoline-3-carbonitrile and its Structural Analogues
While specific biological data for this compound is not extensively documented in publicly available literature, the evaluation of its structural analogues—fluorinated isoquinolines and isoquinoline-3-carbonitriles—provides significant insight into the potential therapeutic applications of this chemical class.
Antiproliferative and Cytotoxic Activity in Cancer Cell Lines
The isoquinoline scaffold is a prominent feature in many natural and synthetic compounds with significant antitumor activity. rsc.org Modifications, such as the introduction of fluorine atoms and cyano groups, have been explored to enhance this cytotoxic potential.
Fluorinated isoquinoline analogues have shown potent activity as topoisomerase I (Top1) inhibitors, a key target in cancer chemotherapy. acs.orgnih.govnih.gov The replacement of a 3-nitro group with a 3-fluoro substituent in 7-azaindenoisoquinolines, for example, resulted in compounds with high Top1 inhibitory activity and potent cytotoxicity in human cancer cell lines, with some analogues showing mean-graph midpoint (MGM) GI₅₀ values in the submicromolar range. acs.org Similarly, studies on indenoisoquinolines found that 2,3-difluoro substituted compounds displayed very potent cytotoxic activity, with GI₅₀ values between 13 and 69 nM. nih.gov
The cyano group at the C-3 position has also been identified as important for the anticancer activity of quinoline (B57606) derivatives. researchgate.net For instance, a series of 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives were designed as dual EGFR/HER2 inhibitors. nih.gov One of the most potent compounds, 6d , exhibited significant antiproliferative activity against SK-BR-3 and A431 cancer cell lines, with IC₅₀ values comparable or superior to existing drugs like Neratinib and Lapatinib. nih.gov Another study on spiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives identified compounds that inhibited Src kinase activity and suppressed the migration and proliferation of breast cancer cells. nih.gov
| Compound | Cancer Cell Line | Activity (IC50 in µM) | Target/Mechanism | Reference |
|---|---|---|---|---|
| Compound 17b (a 3-chloro-7-azaindenoisoquinoline) | NCI-60 Panel (MGM) | 0.033 | Topoisomerase I Inhibitor | acs.org |
| Compound 16b (a 3-fluoro-7-azaindenoisoquinoline) | NCI-60 Panel (MGM) | 0.063 | Topoisomerase I Inhibitor | acs.org |
| Compound 46 (an isoquinoline derivative) | LASCPC-01 (Neuroendocrine Prostate Cancer) | 0.47 | Induces G1 arrest and apoptosis | mdpi.com |
| Compound 6d (a 4-anilinoquinoline-3-carbonitrile) | SK-BR-3 (Breast Cancer) | 1.930 | EGFR/HER2 Inhibitor | nih.gov |
| Compound 6d (a 4-anilinoquinoline-3-carbonitrile) | A431 (Skin Cancer) | 1.893 | EGFR/HER2 Inhibitor | nih.gov |
| Compound 3d (a spiro[pyrano[3,2-c]quinoline]-3'-carbonitrile) | Src Kinase | 0.9 | Src Kinase Inhibitor | nih.gov |
| 3,4-2H-tomentelline C | HepG2 (Liver Cancer) | 7.42 | Cytotoxicity | rsc.org |
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Antiparasitic)
The isoquinoline and quinoline scaffolds are foundational to many antimicrobial agents. rsc.org The introduction of fluorine can enhance these properties, with fluoroquinolones being a well-established class of broad-spectrum antibacterial agents. nih.gov
Antibacterial and Antifungal Activity: Research into novel quinoline derivatives has yielded compounds with significant antibacterial and antifungal properties. A study on 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives showed that several compounds possessed moderate to high activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.net For example, compound 7e was found to be more active than the standard drug Amphotericin B against three different fungi. researchgate.net In another study, new fluoroquinolone analogues were synthesized with the aim of increasing bulk at the C-7 position of the 6-fluoroquinolone scaffold, leading to potent antibacterial agents. nih.gov
Antiviral Activity: Isoquinoline derivatives have also been investigated for their antiviral potential. A novel isoquinoline alkaloid, 1-(6-hydroxy-7-methylisoquinolin-1-yl) ethanone , demonstrated notable anti-tobacco mosaic virus (TMV) activity, with an inhibition rate comparable to the positive control. rsc.org In the search for agents against human viruses, a series of 2-hydroxyisoquinoline-1,3-dione derivatives were designed as dual inhibitors of HIV reverse transcriptase. acs.org Furthermore, rational design has led to quinoline analogues that act as potent antivirals against Enterovirus D68 by targeting the viral capsid protein VP1. nih.gov
Antiparasitic Activity: The isoquinoline framework is present in numerous natural alkaloids with antiparasitic effects. rsc.org While specific data on this compound is sparse, the broader class of isoquinoline alkaloids has shown activity against parasites responsible for leishmaniasis and trypanosomiasis. rsc.org
| Compound/Analogue Class | Organism | Activity | Reference |
|---|---|---|---|
| Compound 7e (a 6-methoxyquinoline-3-carbonitrile) | Fungi (A. fumigatus, S. racemosum, G. candidum) | More active than Amphotericin B | researchgate.net |
| 1-(6-hydroxy-7-methylisoquinolin-1-yl) ethanone | Tobacco Mosaic Virus (TMV) | 28.4% inhibition at 20 µM | rsc.org |
| Compound 19 (a quinoline analogue) | Enterovirus D68 (EV-D68) | EC50 = 0.05 - 0.10 µM | nih.gov |
| Hypeontine (an isoquinoline alkaloid) | Pseudomonas aeruginosa | MIC = 64.0 µg/mL | rsc.org |
| Imidazo[1,2-a]isoquinoline analogs | Herpes Simplex Virus (HSV-1F, HSV-2G) | EC50 = 35.0 - 39.8 µg/mL | nih.gov |
Anti-inflammatory and Antioxidant Mechanisms
The anti-inflammatory and antioxidant potential of isoquinoline and quinoline derivatives has been a subject of interest in drug discovery. However, specific studies detailing the anti-inflammatory and antioxidant mechanisms of this compound or its close analogues are limited. Generally, the anti-inflammatory activity of related heterocyclic compounds is attributed to the inhibition of pro-inflammatory enzymes and cytokines. For instance, certain quinoline derivatives have been investigated for their ability to modulate inflammatory pathways, although direct evidence for this compound is not available.
Similarly, the antioxidant activity of this class of compounds is often linked to their ability to scavenge free radicals and chelate metal ions. The electronic properties conferred by the fluoro and nitrile substituents on the isoquinoline ring could theoretically influence these activities, but dedicated studies are required to confirm such potential.
Specific Enzyme and Receptor Modulation (e.g., Kinases, Proteases, Nucleic Acid Binding)
The modulation of enzyme activity, particularly protein kinases, is a hallmark of the quinoline and isoquinoline scaffolds. Analogues of this compound have been notably investigated as kinase inhibitors.
A study on 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles revealed their function as irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases. nih.gov These compounds were designed to include Michael acceptors at the 6-position, which covalently bind to a cysteine residue in the active site of the kinases. One such compound, EKB-569, demonstrated significant in vivo activity and entered clinical trials for cancer treatment. nih.gov The structure-activity relationship (SAR) studies highlighted the importance of the substituents at the 6- and 7-positions for potent and irreversible inhibition.
Furthermore, molecular modeling studies of novel naphthyridine and isoquinoline derivatives have identified them as potential inhibitors of cyclin-dependent kinase 8 (CDK8). tandfonline.com These studies suggest that hydrogen bond interactions with key residues like LYS52 in the kinase's active site are crucial for their inhibitory activity. tandfonline.com The introduction of a fluorine atom was noted to potentially enhance molecular activity. tandfonline.com
The table below summarizes the inhibitory activities of some 4-anilinoquinoline-3-carbonitrile analogues against EGFR and HER-2 kinases.
| Compound | Substituent (R) | EGFR IC₅₀ (nM) | HER-2 IC₅₀ (nM) |
| EKB-569 | -NHCO(CH=CH)CON(CH₃)₂ | 38.7 | 35.7 |
| Analog 1 | -NHCOCH=CH₂ | >1000 | >1000 |
| Analog 2 | -NHCOC(CH₃)=CH₂ | 180 | 120 |
Data adapted from a study on 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. nih.gov Please note these are not direct analogues of this compound but share the quinoline-3-carbonitrile core.
Effects on Cellular Pathways and Signaling Cascades
Given their role as kinase inhibitors, analogues of this compound can significantly impact cellular pathways and signaling cascades regulated by these enzymes. The inhibition of EGFR and HER-2, for example, disrupts the downstream signaling pathways that are often hyperactivated in cancer cells, such as the MAPK and PI3K/Akt pathways, leading to reduced cell proliferation and survival. nih.gov
Similarly, the inhibition of CDKs, like CDK8, can affect the regulation of the cell cycle and gene transcription, which are critical processes in both normal and cancerous cells. tandfonline.com The specific effects of this compound on these pathways remain to be elucidated through dedicated research.
Anti-biofilm Activity
There is currently no publicly available research on the anti-biofilm activity of this compound or its direct analogues. While heterocyclic compounds are a source of novel anti-biofilm agents, the potential of this specific chemical entity in this area is yet to be explored.
Structure-Activity Relationship (SAR) and Pharmacophore Mapping of 6-Fluoroisoquinoline (B87247) Derivatives
Structure-activity relationship (SAR) studies and pharmacophore mapping are essential tools for optimizing lead compounds in drug discovery. For the broader class of quinoline and isoquinoline derivatives, several key structural features have been identified as important for their biological activity.
In the context of 4-anilinoquinoline-3-carbonitriles as kinase inhibitors, SAR studies have shown that:
The 4-anilino moiety is crucial for binding to the ATP pocket of the kinase.
The nature and position of substituents on the quinoline ring significantly influence potency and selectivity. nih.gov
The presence of a reactive group, such as a Michael acceptor at the 6-position, can lead to irreversible inhibition and enhanced biological activity. nih.gov
Pharmacophore models for various isoquinoline derivatives have been developed to identify the essential structural features for their interaction with biological targets. For instance, a pharmacophore model for CDK8 inhibitors based on naphthyridine and isoquinoline scaffolds identified key features such as hydrogen bond donors and acceptors, and aromatic rings, which are critical for binding. tandfonline.com
A general pharmacophore model for kinase inhibitors often includes:
A heterocyclic core (like isoquinoline) that occupies the adenine (B156593) region of the ATP binding site.
One or more hydrogen bond donors/acceptors that interact with the hinge region of the kinase.
Substituents that extend into hydrophobic pockets to enhance potency and selectivity.
The 6-fluoro substituent in this compound can influence the molecule's properties in several ways, including its electronic distribution, metabolic stability, and binding interactions, which could be advantageous for its biological activity. tandfonline.com The nitrile group at the 3-position is a common feature in many biologically active molecules and can participate in hydrogen bonding or other interactions with target proteins. However, detailed SAR and pharmacophore studies specifically for this compound are not yet available.
Applications Beyond Medicinal Chemistry: Materials Science and Catalysis of 6 Fluoroisoquinoline 3 Carbonitrile
Role in Functional Materials Development
The rigid, planar structure and inherent electronic characteristics of the 6-fluoroisoquinoline-3-carbonitrile scaffold make it an attractive candidate for the construction of advanced functional materials. The presence of both a fluorine atom and a cyano group significantly influences its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in designing materials for electronic and photonic applications.
Applications in Aggregation-Induced Emission (AIE) Systems
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules become highly luminescent upon aggregation. beilstein-journals.org This effect is the opposite of the common aggregation-caused quenching (ACQ) observed in many traditional fluorophores. beilstein-journals.org The mechanism behind AIE is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission. beilstein-journals.orgmdpi.com Materials exhibiting AIE, known as AIEgens, are highly sought after for applications in sensing, bio-imaging, and optoelectronics due to their high signal-to-noise ratios and photostability. mdpi.com
While specific research detailing the AIE properties of this compound is still emerging, it is classified by suppliers as a building block for AIE materials. bldpharm.com The structural features of the molecule, particularly its rigid planar core, suggest its potential to be incorporated into larger AIE-active systems. By chemically modifying the carbonitrile or other positions on the isoquinoline (B145761) ring, researchers can synthesize derivatives with tailored AIE characteristics. For instance, attaching rotor-like groups such as tetraphenylethylene (B103901) (TPE) could induce AIE activity. The resulting fluorophores could exhibit tunable emission colors and quantum yields depending on the specific molecular design and aggregation state.
Table 1: Key Characteristics of AIE-Based Systems
| Feature | Description | Potential Advantage for Isoquinoline Systems |
|---|---|---|
| High Emission in Aggregate State | Fluorescence is "turned on" when molecules aggregate, minimizing background noise. beilstein-journals.org | High-contrast imaging and sensing applications. |
| Photostability | AIEgens are often more resistant to photobleaching compared to traditional dyes. mdpi.com | Suitable for long-term monitoring and device operation. |
| Structural Tunability | The AIE properties can be finely tuned by chemical modification. mdpi.com | Allows for the design of probes and materials for specific targets and applications. |
| Stimuli-Responsiveness | Emission can be sensitive to environmental changes like pH, viscosity, or the presence of analytes. mdpi.com | Enables the creation of "smart" materials and sensors. |
Integration into Organic Electronic Materials
The field of organic electronics utilizes carbon-based materials in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). york.ac.uk Fluorinated heterocyclic compounds are of particular interest due to their high electron affinity and environmental stability. The electron-deficient nature of the this compound ring system makes it a promising component for n-type (electron-transporting) or emissive materials in these devices.
In OLEDs , materials based on isoquinoline-carbonitrile derivatives have been explored as blue fluorescent emitters. google.com The performance of an OLED, including its efficiency and color purity, is highly dependent on the energy levels of the materials used in its emissive and charge-transport layers. mdpi.com By incorporating the this compound moiety, it is possible to design materials with deep blue emission and improved electron-transporting capabilities, which are crucial for high-efficiency, long-lasting displays and lighting.
For OFETs , which are the fundamental building blocks of "plastic electronics," charge carrier mobility is a key performance metric. york.ac.ukresearchgate.net The electron-deficient character of fluorinated isoquinolines can enhance electron mobility. For example, a related compound, 1-bromo-6-fluoroisoquinoline, has been investigated for its potential in organic semiconductors for OFETs, aiming to improve charge carrier mobility. nih.gov Derivatives of this compound could similarly be used to create n-channel or ambipolar OFETs, which are essential for developing complex organic circuits.
Catalytic Applications of 6-Fluoroisoquinoline-Derived Ligands
The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, allowing it to coordinate with metal centers and act as a ligand in organometallic chemistry. researchgate.net The specific electronic and steric properties of ligands are crucial for controlling the activity and selectivity of metal catalysts.
Ligand Design for Metal-Catalyzed Transformations
The design of effective ligands is central to the advancement of metal-catalyzed reactions. york.ac.uk The this compound framework offers a unique scaffold for creating novel ligands. The fluorine and nitrile substituents act as strong electron-withdrawing groups, which can significantly modulate the electron density at the coordinating nitrogen atom. This electronic tuning affects the strength of the metal-ligand bond and, consequently, the catalytic properties of the resulting metal complex. libretexts.org
For instance, isoquinoline-based ligands can be used in a variety of transition metal complexes, including those of iridium, rhodium, and palladium. fluorochem.co.uk These complexes can catalyze a wide range of organic transformations. By synthesizing derivatives of this compound, for example by converting the nitrile group into other coordinating moieties like amides or carboxylic acids, a diverse library of ligands can be accessed. fluorochem.co.ukresearchgate.net These ligands could be applied in asymmetric catalysis if chiral centers are introduced, or used to enhance the stability and efficiency of catalysts for cross-coupling reactions, hydrogenations, or C-H activation.
Table 2: Potential Metal Complexes and Their Applications
| Metal Center | Potential Ligand Type from Isoquinoline Core | Potential Catalytic Application |
|---|---|---|
| Palladium (Pd) | Monodentate or Bidentate N-donor | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Rhodium (Rh) | Chiral N,P or N,N ligands | Asymmetric hydrogenation, hydroformylation |
| Iridium (Ir) | Pincer or bidentate N-donor | C-H activation, transfer hydrogenation |
Photo- and Electrocatalytic Systems
Photocatalysis and electrocatalysis are rapidly growing fields focused on using light or electrical energy, respectively, to drive chemical reactions. rsc.org These technologies offer sustainable pathways for fuel production, CO2 reduction, and organic synthesis. nih.gov The development of efficient and robust catalysts is paramount.
Organic molecules, particularly those with extended π-systems and heteroatoms, are being increasingly explored as photocatalysts. rsc.org Anthraquinones and quinoxalinone derivatives, for example, have been shown to act as photocatalysts for various oxidation reactions. nih.govrsc.org Given its aromatic structure and the presence of nitrogen, this compound derivatives represent a class of compounds with potential in this area. Their photophysical properties, such as absorption and emission wavelengths, can be tuned through chemical modification. nih.govnih.gov A derivative could potentially act as a photosensitizer, absorbing light and initiating an electron transfer process to facilitate a desired chemical transformation. For instance, photocatalytic methods have been employed for the synthesis of new antibiotic derivatives and for the degradation of pollutants. ethernet.edu.etnih.gov
Advanced Chemical Probes and Biosensors
The development of fluorescent probes for the selective and sensitive detection of ions and biomolecules is a significant area of research. rsc.orgthermofisher.comnih.gov Probes based on the AIE phenomenon are particularly advantageous as they provide a "turn-on" fluorescence signal upon binding to their target, leading to low background and high sensitivity.
Given that this compound is a precursor for AIE materials, it holds great promise as a core structure for advanced chemical probes. bldpharm.com By introducing specific recognition units (e.g., groups that bind to metal ions or specific biological molecules) onto the isoquinoline framework, researchers can design highly selective sensors. rsc.orgthermofisher.com
For example, a probe designed from a this compound derivative could be engineered to detect specific metal ions like Hg²⁺ or biologically relevant species. mdpi.comresearchgate.net The interaction with the analyte would restrict the intramolecular motion of the probe, triggering a strong fluorescent signal. The sensitivity and selectivity of such probes can be finely tuned by altering the molecular structure. This approach has been successfully used to create probes for a wide range of analytes, with applications in environmental monitoring and medical diagnostics. thermofisher.com
Table 3: Components of a Potential Isoquinoline-Based Fluorescent Probe
| Component | Function | Example Moiety |
|---|---|---|
| Fluorophore Core | Provides the fundamental photophysical properties. | This compound derivative |
| Recognition Site | Binds selectively to the target analyte. | Thioether (for Hg²⁺), boronic acid (for sugars), charged groups (for proteins) |
| Linker | Connects the fluorophore to the recognition site. | Alkyl or aryl chain |
| AIE-Inducing Group | Confers the aggregation-induced emission property. | Tetraphenylethylene (TPE) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
